molecular formula C20H15N3O3S B2971108 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide CAS No. 868674-77-5

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B2971108
CAS No.: 868674-77-5
M. Wt: 377.42
InChI Key: QOMHGESHCCQQBS-MRCUWXFGSA-N
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Description

This compound features a naphtho[2,1-d][1,3]thiazole core fused with a pyrrolidine-2,5-dione moiety via an acetamide linker. The Z-configuration at the imine bond and the prop-2-yn-1-yl substituent on the thiazole ring are critical structural features. Its synthesis likely involves cycloaddition or condensation reactions, though explicit synthetic details are absent in the provided evidence.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-11-22-15-8-7-13-5-3-4-6-14(13)19(15)27-20(22)21-16(24)12-23-17(25)9-10-18(23)26/h1,3-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMHGESHCCQQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide involves multiple steps, starting with the preparation of the naphthothiazole core. This core is typically synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. The prop-2-yn-1-yl group is then introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

The final step involves the introduction of the 2,5-dioxopyrrolidin-1-yl group through a nucleophilic substitution reaction. This step requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may serve as a probe or ligand for studying protein interactions and cellular processes.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development. It could be investigated for its therapeutic effects in various diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The compound’s structure allows it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
Target Compound Naphtho[2,1-d][1,3]thiazole 2,5-Dioxopyrrolidinyl, prop-2-yn-1-yl, Z-imine High electrophilicity, rigid planar core
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene-triazole Phenylacetamide, triazole, naphthyloxy Click-chemistry-derived, moderate polarity
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (2) Naphthalino[1,2-d]thiazole-pyrazole Cyano, amino groups Electron-withdrawing substituents, H-bonding potential
2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide Benzothiazole 2,5-Dioxopyrrolidinyl, ethyl, difluoro Fluorine-enhanced lipophilicity, simpler aromatic system
N-(Thiazol-2-yl)acetamide Thiazole Acetamide Minimalist structure, lacks fused rings

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) $^1$H-NMR (δ ppm, Key Signals) Melting Point (°C) Molecular Weight
Target Compound ~1680–1700 (pyrrolidinone) Propynyl CH (~2.5–3.0 ppm), Z-imine proton (N/A) N/A ~395.4 (calc.)
6a 1671 (acetamide C=O) OCH2 (5.48 ppm), triazole CH (8.36 ppm) N/A 404.4
Compound 2 2215 (CN), 3345–3315 (NH2) NH2 (10.43 ppm), aromatic H (6.78–7.61 ppm) 256–258 291.4
Compound 3 3325 (NH2) Pyrimidine H (11.12 ppm) 290–292 318.4
N-(Thiazol-2-yl)acetamide 1680 (C=O) Thiazole H (7.35–7.80 ppm) N/A 156.2

Key Observations :

  • The target compound’s pyrrolidinone C=O stretch (~1680–1700 cm⁻¹) aligns with related acetamide derivatives (e.g., 1671 cm⁻¹ in 6a ).
  • Fluorinated analogs (e.g., ) exhibit enhanced lipophilicity, while the target’s propynyl group may enable click-chemistry modifications.
  • Fused naphthothiazole systems (target and Compound 2 ) show higher thermal stability (mp >250°C) compared to simpler thiazoles .

Research Findings and Implications

  • Electron-Withdrawing Groups: The target’s dioxopyrrolidinyl moiety enhances electrophilicity, similar to Compound 2’s cyano group . This may improve binding to biological targets (e.g., kinases).
  • Synthetic Flexibility : Propynyl and triazole substituents (target and 6a–c) enable post-synthetic modifications, a feature absent in simpler analogs like N-(thiazol-2-yl)acetamide .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of neurology and pain management. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in preclinical models, and pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that combines elements known for their biological activity:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 301.36 g/mol
  • Key Functional Groups : Dioxopyrrolidine, naphtho-thiazole moiety

Anticonvulsant Properties

Recent research has indicated that compounds similar to This compound exhibit significant anticonvulsant activity. For instance:

  • Maximal Electroshock (MES) Test : This model assesses the efficacy of anticonvulsants. Compounds derived from the same structural class demonstrated effective protection against induced seizures with ED50 values indicating potency in the range of 22.4 to 59.4 mg/kg across various studies .
  • Pentylenetetrazole (PTZ) Induced Seizures : The compound also showed protective effects in PTZ-induced seizure models, suggesting a broad-spectrum anticonvulsant potential .

The proposed mechanisms through which these compounds exert their effects include:

  • Sodium/Calcium Channel Modulation : Inhibition of central sodium and calcium currents has been implicated in the anticonvulsant activity observed .
  • TRPV1 Receptor Antagonism : Some studies suggest that antagonism at the transient receptor potential vanilloid 1 (TRPV1) may play a role in mediating pain relief and anticonvulsant effects .

Pharmacokinetics and Toxicology

In vitro studies assessing absorption, distribution, metabolism, and excretion (ADME) properties have shown promising results:

PropertyResult
PermeabilityHigh
Metabolic StabilityExcellent
HepatotoxicityNone observed at 10 μM
CYP Enzyme InteractionModerate inhibition of CYP2C9

These findings indicate a favorable safety profile that supports further development for clinical applications .

Case Studies

Several case studies have highlighted the efficacy of related compounds in treating epilepsy and neuropathic pain:

  • Study on N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) : This compound was noted for its broad-spectrum anticonvulsant activity across multiple seizure models with minimal CNS-related side effects .
  • Hybrid Pyrrolidine Derivatives : A focused study on hybrid derivatives demonstrated significant antinociceptive properties alongside anticonvulsant effects in various animal models .

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